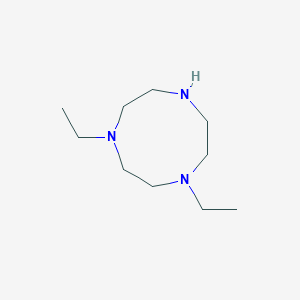

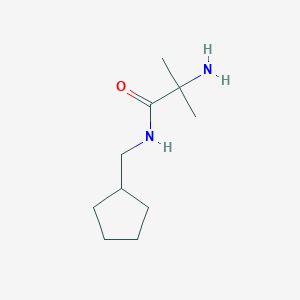

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide derivatives, which are related to the compound , are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学的研究の応用

Peptide Synthesis and Drug Design

One significant application of compounds related to 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide is in peptide synthesis, particularly in the creation of peptidotriazoles. A study by Tornøe, Christensen, and Meldal (2002) introduced a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This method facilitates the incorporation of diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, compatible with solid-phase peptide synthesis on polar supports. The copper(I) catalysis demonstrated is both mild and efficient, highlighting its potential in peptide synthesis and drug design applications (Tornøe, Christensen, & Meldal, 2002).

Anticancer Agent Development

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, and evaluated their cytotoxicity against human cancer cell lines. Certain compounds exhibited promising cytotoxicity in ovarian and oral cancers, suggesting their utility in designing new anti-cancer agents. This indicates the relevance of structurally similar compounds in medicinal chemistry, particularly in oncology (Kumar et al., 2009).

Biobased Chemical Production

Lammens et al. (2011) reported on the synthesis of biobased succinonitrile from glutamic acid and glutamine, highlighting an eco-friendly approach to producing important industrial chemicals from renewable resources. Succinonitrile is a precursor to 1,4-diaminobutane, used in polyamide production, indicating the potential of amino acid derivatives in sustainable industrial processes (Lammens et al., 2011).

Organocatalysis

Research by Panov et al. (2011) on the synthesis and characterisation of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related compounds for potential use as enantioselective organocatalysts in aldol reactions showcases another application. Such compounds, including those structurally related to this compound, play a crucial role in asymmetric synthesis, an essential area in pharmaceutical and fine chemical manufacturing (Panov et al., 2011).

Environmental Remediation

Mondal et al. (2019) synthesized a starch-g-tetrapolymer hydrogel for the removal of heavy metals and dyes from water, demonstrating the environmental applications of such compounds. The study highlights the utility of functionalized amino acid derivatives in environmental remediation, particularly in the adsorption and removal of toxic substances from water resources (Mondal et al., 2019).

作用機序

Target of Action

Similar compounds have been found to inhibit bcr-abl and hdac1 . These targets play crucial roles in cell proliferation and gene expression, respectively.

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of bcr-abl and hdac1 . This inhibition could potentially lead to changes in cell proliferation and gene expression.

Biochemical Pathways

The inhibition of bcr-abl and hdac1 can affect multiple pathways, including the bcr-abl signaling pathway and the histone acetylation pathway . These pathways have downstream effects on cell proliferation and gene expression.

Result of Action

The inhibition of bcr-abl and hdac1 can potentially lead to decreased cell proliferation and altered gene expression .

生化学分析

Cellular Effects

Given its potential interactions with enzymes such as Bcr-Abl and HDAC1 , it could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide is not well-defined. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHQVIPXKVGQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1CCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

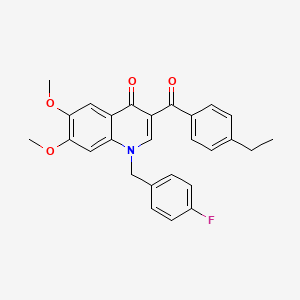

![5-(4-fluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2851854.png)

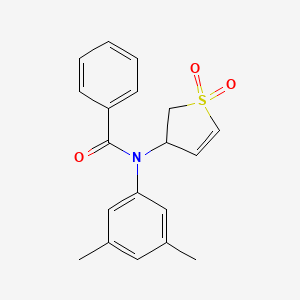

![1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B2851857.png)

![(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid](/img/structure/B2851859.png)

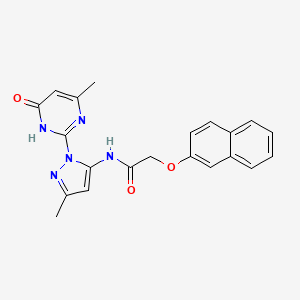

![1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2851868.png)